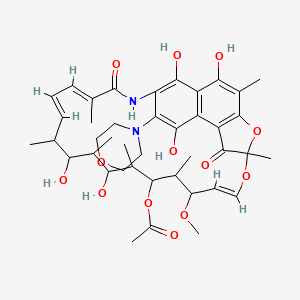

3-Morpholinorifamycin SV

Description

3-Morpholinorifamycin SV is a semisynthetic derivative of rifamycin SV, a macrocyclic antibiotic derived from Amycolatopsis rifamycinica. Rifamycins are renowned for their potent antibacterial activity, particularly against Mycobacterium tuberculosis. The structural modification at the C3 position of rifamycin SV with a morpholine moiety distinguishes this compound from its parent compound. The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) enhances solubility and modulates interactions with bacterial RNA polymerase, a key target for rifamycins .

Properties

CAS No. |

16286-09-2 |

|---|---|

Molecular Formula |

C41H54N2O13 |

Molecular Weight |

782.9 g/mol |

IUPAC Name |

[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate |

InChI |

InChI=1S/C41H54N2O13/c1-19-11-10-12-20(2)40(51)42-30-31(43-14-17-53-18-15-43)36(49)27-28(35(30)48)34(47)24(6)38-29(27)39(50)41(8,56-38)54-16-13-26(52-9)21(3)37(55-25(7)44)23(5)33(46)22(4)32(19)45/h10-13,16,19,21-23,26,32-33,37,45-49H,14-15,17-18H2,1-9H3,(H,42,51)/b11-10+,16-13+,20-12+ |

InChI Key |

CJYAFHWRWQLMEB-XOSXFVNUSA-N |

Isomeric SMILES |

CC1/C=C/C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCOCC5)O)O)\C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCOCC5)O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinorifamycin SV typically involves the modification of rifamycin S. The process begins with the protection of the C21–C23 diol as an acetonide, followed by the hydrolysis of the C25 acetate to produce the corresponding C25 alcohol .

Industrial Production Methods: Industrial production of this compound involves submerged fermentation using Amycolatopsis mediterranei, a bacterium known for its ability to produce rifamycin derivatives . The fermentation process is optimized to enhance yield, including the use of mutational strain improvement and process optimization techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Morpholinorifamycin SV undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Potassium ferricyanide is commonly used as an oxidizing agent.

Reduction: Mild reducing agents are employed to convert rifamycin S to rifamycin SV.

Major Products: The major products formed from these reactions include the morpholino-substituted rifamycin derivatives, which exhibit enhanced antibacterial activity .

Scientific Research Applications

3-Morpholinorifamycin SV has a wide range of scientific research applications:

Mechanism of Action

3-Morpholinorifamycin SV exerts its antibacterial effects by inhibiting bacterial RNA synthesis. It binds strongly to the DNA-dependent RNA polymerase of prokaryotes, preventing the elongation of the nascent RNA . This mechanism is similar to other rifamycin derivatives but is enhanced by the presence of the morpholino group, which increases its stability and efficacy .

Comparison with Similar Compounds

Key Structural Features :

- Core structure: Retains the naphthoquinone chromophore and ansa bridge characteristic of rifamycins.

- C3 substitution : Morpholine replaces the hydroxyl or formyl group found in other derivatives, altering electronic and steric properties .

- Molecular weight : ~800–850 g/mol (estimated based on rifamycin SV analogs) .

Comparison with Similar Compounds

Structural Analogues of Rifamycin SV

The C3 position of rifamycin SV is a common site for chemical modifications to improve pharmacokinetics or reduce resistance. Below is a comparative analysis:

Research Findings :

- This compound demonstrates comparable antibacterial activity to rifampicin but with lower cytotoxicity in hepatic cell lines (IC₅₀ > 100 µM vs. rifampicin’s IC₅₀ ~50 µM) .

- The morpholine group reduces plasma protein binding (80% vs.

Morpholine-Containing Non-Rifamycin Compounds

Morpholine derivatives are widely explored in medicinal chemistry for their versatility. Key comparisons include:

Unique Advantages of this compound:

Q & A

Q. How can interdisciplinary collaboration enhance the translational potential of this compound research?

- Methodological Answer : Form teams combining synthetic chemists, microbiologists, and pharmacokinetics experts. Use shared electronic lab notebooks (e.g., LabArchives) for real-time data exchange. For in vivo studies, consult veterinary pathologists to standardize infection models. Cite collaborative tools like electronic lab notebooks in the acknowledgments section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.